molecular formula C7H16Cl2N2 B6163350 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS No. 1783786-17-3

7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No. B6163350
CAS RN: 1783786-17-3
M. Wt: 199.1
InChI Key:
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Description

7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride (7-MDA-DHC) is a chemical compound with the molecular formula C10H20Cl2N2O2. It is a colorless solid that has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. 7-MDA-DHC has been used as a starting material for the synthesis of various pharmaceuticals and other compounds. In addition, its unique structure and properties make it a valuable tool for researchers in the fields of medicinal chemistry and synthetic organic chemistry.

Mechanism of Action

7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a colorless solid that has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. The mechanism of action of this compound is not yet fully understood, however, it is believed to act as a proton donor, meaning it can donate a proton to a molecule, resulting in a change in the molecule’s structure and properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it has been shown to have an effect on the metabolism of certain molecules, such as the anti-inflammatory drug naproxen. In addition, it has been shown to have an effect on the metabolism of certain peptides, such as the peptide-based compound doxorubicin.

Advantages and Limitations for Lab Experiments

The advantages of using 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride in lab experiments include its low cost and its availability as a starting material for the synthesis of various pharmaceuticals and other compounds. In addition, its unique structure and properties make it a valuable tool for researchers in the fields of medicinal chemistry and synthetic organic chemistry.
One limitation of this compound is that its mechanism of action is not yet fully understood. In addition, its biochemical and physiological effects have not yet been extensively studied, so its potential applications in the fields of medicinal chemistry and synthetic organic chemistry are still largely unknown.

Future Directions

Future research on 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted to explore its potential applications in the fields of medicinal chemistry and synthetic organic chemistry. Furthermore, research should be conducted to explore the use of this compound as a starting material for the synthesis of various pharmaceuticals and other compounds. Finally, research should be conducted to further explore the advantages and limitations of using this compound in lab experiments.

Synthesis Methods

7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride can be synthesized from 4-methyl-7-diazaspiro[2.5]octane (7-MDA) and hydrochloric acid (HCl). In the reaction, 7-MDA is reacted with HCl in a 1:2 molar ratio. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at room temperature. The product of the reaction is this compound, which can be isolated by vacuum filtration.

Scientific Research Applications

7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride has been used as a starting material in the synthesis of various pharmaceuticals and other compounds. For example, it has been used as a precursor for the synthesis of the anti-inflammatory drug naproxen and the anti-cancer drug doxorubicin. In addition, it has been used in the synthesis of various peptide-based compounds and other organic molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride involves the reaction of 1,5-diaminopentane with 2-chloroacetaldehyde followed by cyclization to form the spiro compound. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1,5-diaminopentane", "2-chloroacetaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1,5-diaminopentane is reacted with 2-chloroacetaldehyde in the presence of a suitable solvent and a catalyst to form the intermediate 7-chloro-4,7-diazaspiro[2.5]octane.", "Step 2: The intermediate is then cyclized by heating in the presence of a suitable acid catalyst to form 7-methyl-4,7-diazaspiro[2.5]octane.", "Step 3: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of 7-methyl-4,7-diazaspiro[2.5]octane." ] }

CAS RN

1783786-17-3

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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